molecular formula C11H9ClN2O2 B6165422 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152511-19-7

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6165422
CAS No.: 1152511-19-7
M. Wt: 236.7
InChI Key:
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Description

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction may produce 4-chlorobenzyl alcohol.

Scientific Research Applications

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
  • 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-1-methyl-5-oxo-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorophenyl)-1-methyl-5-oxo-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: Neutralization of the carboxylic acid with sodium hydroxide and extraction with ethyl acetate to obtain the final product, 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid." ] }

CAS No.

1152511-19-7

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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